

chemical structure and properties of (3r)-Abiraterone acetate

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Compound of Interest		
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An In-Depth Technical Guide to (3β)-Abiraterone Acetate

Introduction

(3β)-Abiraterone acetate, a potent and selective inhibitor of androgen biosynthesis, is a critical therapeutic agent in the management of advanced prostate cancer. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis. It is important to note that the scientifically recognized and clinically utilized form of this compound is the (3β)-acetate stereoisomer, systematically named [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate.[1] The designation "(3r)" is not standard for this molecule and this guide will focus on the well-documented (3β) form.

Chemical Structure and Identifiers

 (3β) -Abiraterone acetate is a synthetic androstane steroid.[2] It is the acetate ester prodrug of abiraterone, which is the active metabolite.[2]

Table 1: Chemical Identifiers of (3β)-Abiraterone Acetate



Identifier	Value
IUPAC Name	[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1]
CAS Number	154229-18-2[1]
Molecular Formula	C26H33NO2[1]
Molecular Weight	391.55 g/mol [1]
Synonyms	CB-7630, Zytiga®[2]
InChI Key	UVIQSJCZCSLXRZ-UBUQANBQSA-N

Physicochemical and Spectroscopic Properties

 (3β) -Abiraterone acetate is a white to off-white crystalline powder.[2] It is a lipophilic compound with poor aqueous solubility.

Table 2: Physicochemical Properties of (3β) -Abiraterone Acetate

Property	Value
Melting Point	141-148 °C
LogP	5.12
рКа	5.19 (of the pyridine nitrogen)[2]
Solubility	Water: Practically insoluble[2]Organic Solvents: Freely soluble in methylene chloride and tetrahydrofuran; soluble in methanol and ethanol[2]
Crystal System	Orthorhombic
Space Group	P212121

Table 3: Spectroscopic Data for (3β)-Abiraterone Acetate

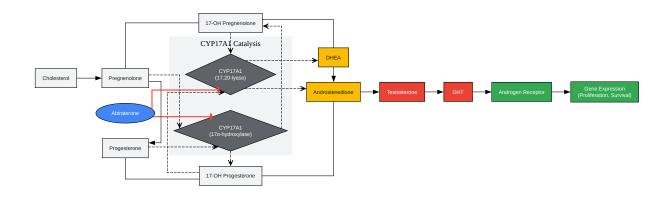


Spectrum	Key Peaks/Shifts
IR (KBr, cm ⁻¹)	3047, 2936, 1735 (C=O, ester), 1244 (C-O, ester), 1035, 801, 714
¹ H NMR (400 MHz, DMSO-d ₆ , δ ppm)	8.58 (s, 1H), 8.43 (d, 1H), 7.75 (d, 1H), 7.33 (dd, 1H), 6.11 (s, 1H), 5.38 (s, 1H), 4.44 (m, 1H), 2.03 (s, 3H, acetate CH ₃), 1.05 (s, 3H), 0.98 (s, 3H)
¹³ C NMR (100.6 MHz, CDCl ₃ , δ ppm)	170.5, 151.7, 147.9, 147.8, 140.1, 133.7, 133.0, 129.2, 123.0, 122.3, 73.9, 57.5, 50.3, 47.4, 38.2, 37.0, 36.8, 35.2, 31.8, 31.5, 30.4, 27.8, 21.5, 20.9, 19.3, 16.6
Mass Spectrum (ESI)	m/z = 392.7 [M+H]+

Mechanism of Action and Signaling Pathway

(3β)-Abiraterone acetate is a prodrug that is rapidly deacetylated in vivo to its active metabolite, abiraterone. Abiraterone acts as a potent and irreversible inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1).[3][4] This enzyme has dual functions, acting as both a 17α-hydroxylase and a 17,20-lyase, which are critical steps in the androgen biosynthesis pathway. [3][4][5][6] By inhibiting CYP17A1, abiraterone blocks the synthesis of androgens, such as testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and prostate tumor tissue itself.[3][4][5][6] This leads to a significant reduction in circulating androgen levels, thereby depriving prostate cancer cells of the hormonal stimulation they require for growth and proliferation.





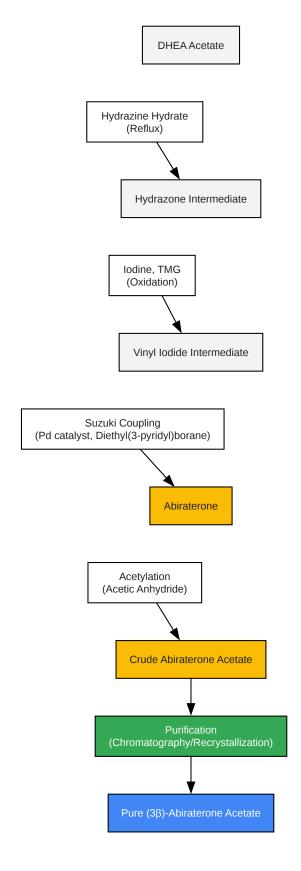
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Caption: Androgen biosynthesis pathway and the inhibitory action of Abiraterone on CYP17A1.

Experimental Protocols Synthesis of (3β)-Abiraterone Acetate

A common synthetic route to (3β)-Abiraterone acetate starts from dehydroepiandrosterone (DHEA) acetate.[7][8] The process involves three main steps: formation of a hydrazone intermediate, conversion to a vinyl iodide, and finally a Suzuki coupling reaction followed by acetylation.[7][8]





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Caption: Workflow for the synthesis and purification of (3β)-Abiraterone Acetate.

Foundational & Exploratory





- 1. Preparation of the Hydrazone Intermediate:
- Dehydroepiandrosterone-3-acetate is dissolved in a suitable solvent such as ethanol.
- Hydrazine hydrate is added to the solution.
- The mixture is refluxed for several hours until the reaction is complete, as monitored by thinlayer chromatography (TLC).
- The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
- 2. Synthesis of the Vinyl Iodide Intermediate:
- The dried hydrazone intermediate is dissolved in a solvent like tetrahydrofuran (THF).
- The solution is treated with iodine and a non-nucleophilic base, such as triethylamine or tetramethylguanidine (TMG), at room temperature.
- The reaction is stirred until completion (monitored by TLC).
- The crude vinyl iodide is obtained after an aqueous workup and extraction with an organic solvent.
- 3. Suzuki Coupling and Acetylation to form Abiraterone Acetate:
- The vinyl iodide intermediate is subjected to a Suzuki coupling reaction with diethyl(3pyridyl)borane.
- A palladium catalyst, such as Pd(PPh₃)₄, and a base, such as aqueous sodium carbonate, are used to facilitate the coupling.
- The reaction is typically carried out in a solvent mixture like toluene/ethanol and heated under an inert atmosphere.
- Following the coupling reaction to form abiraterone, the hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield crude (3β)-Abiraterone acetate.



 The final product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (3β)-Abiraterone acetate.[9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Assay:

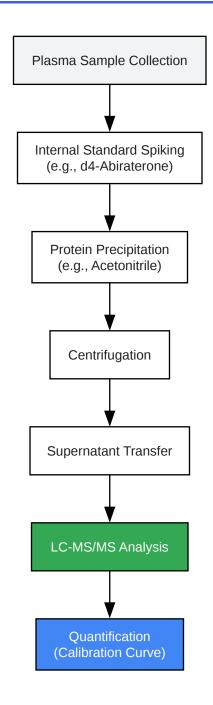
A reversed-phase HPLC method is commonly employed for the analysis of (3β) -Abiraterone acetate.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile). A typical isocratic mobile phase could be a 50:50 (v/v) mixture of 0.01N KH₂PO₄ and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 252 nm.
- Sample Preparation: A stock solution of (3β)-Abiraterone acetate is prepared in the mobile phase. For assay of dosage forms, tablets are crushed, and the powder is extracted with the mobile phase, sonicated, and filtered before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis in Plasma:

This method is used for the quantitative determination of abiraterone (the active metabolite) in biological matrices like human plasma.[10][11][12]





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Caption: Workflow for the bioanalysis of Abiraterone in human plasma by LC-MS/MS.

- Sample Preparation:
 - A known volume of plasma is transferred to a clean tube.
 - An internal standard (e.g., deuterated abiraterone) is added.



- Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing.
- The mixture is centrifuged to pellet the precipitated proteins.
- The supernatant is transferred to an autosampler vial for injection.
- LC-MS/MS Conditions:
 - LC System: A UPLC or HPLC system.
 - Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 μm).
 - Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - MRM Transitions: Monitoring the precursor to product ion transitions for abiraterone and its internal standard. For abiraterone, a common transition is m/z 350.3 → 156.1.

This detailed guide provides essential technical information for researchers, scientists, and drug development professionals working with (3β) -Abiraterone acetate. The provided protocols and data serve as a valuable resource for further investigation and application of this important therapeutic agent.

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